Neoantimycin

Description

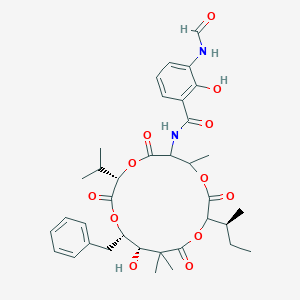

Structure

2D Structure

3D Structure

Properties

CAS No. |

22862-63-1 |

|---|---|

Molecular Formula |

C36H46N2O12 |

Molecular Weight |

698.8 g/mol |

IUPAC Name |

N-[(3S,14S,15S)-15-benzyl-10-[(2S)-butan-2-yl]-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl]-3-formamido-2-hydroxybenzamide |

InChI |

InChI=1S/C36H46N2O12/c1-8-20(4)29-34(45)47-21(5)26(38-31(42)23-15-12-16-24(27(23)40)37-18-39)32(43)49-28(19(2)3)33(44)48-25(17-22-13-10-9-11-14-22)30(41)36(6,7)35(46)50-29/h9-16,18-21,25-26,28-30,40-41H,8,17H2,1-7H3,(H,37,39)(H,38,42)/t20-,21?,25-,26?,28-,29?,30+/m0/s1 |

InChI Key |

JIJATTFJYJZEBT-VFVHXOKRSA-N |

SMILES |

CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C |

Isomeric SMILES |

CC[C@H](C)C1C(=O)OC(C(C(=O)O[C@H](C(=O)O[C@H]([C@H](C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C |

Appearance |

White solid |

Synonyms |

neoantimycin |

Origin of Product |

United States |

Ii. Biosynthetic Pathways and Molecular Engineering of Neoantimycin

Elucidation of the Neoantimycin Biosynthetic Gene Cluster (BGC)

The biosynthetic gene cluster (BGC) responsible for this compound production has been identified and characterized in Streptomyces species, notably Streptomyces orinoci. acs.orgnih.govacs.orgresearchgate.netresearchgate.net Elucidation of this cluster has provided crucial insights into the genetic basis of this compound biosynthesis. acs.orgnih.govacs.org

Identification and Annotation of NRPS/PKS Hybrid Scaffold

Analysis of the this compound BGC has revealed a hybrid NRPS/PKS scaffold. acs.orgnih.govacs.orgresearchgate.netresearchgate.net This hybrid system is characteristic of the biosynthesis of many complex natural products, where NRPS modules typically incorporate amino acids and related substrates, and PKS modules incorporate small carboxylic acid units, often modified through reductive cycles. acs.org The annotation of the genes within the BGC has delineated the specific modules and domains responsible for the assembly of the this compound structure. acs.orgnih.govacs.orgresearchgate.netresearchgate.net

Characterization of Megasynthases and Trans-Acting Domains

The this compound BGC encodes megasynthases, large multienzyme complexes that constitute the core of the NRPS/PKS assembly line. acs.orgnih.govacs.orgresearchgate.netresearchgate.net These megasynthases contain a series of catalytic domains organized into modules, each responsible for a specific step in the elongation and modification of the growing depsipeptide chain. escholarship.org Characterization efforts have also focused on identifying and understanding the roles of trans-acting domains and accessory proteins that are not physically part of the main megasynthase assembly line but are essential for specific enzymatic transformations during biosynthesis. acs.orgnih.govacs.orgresearchgate.netresearchgate.net For instance, a trans-acting ketoreductase (NatF) and a type II thioesterase (NatG) have been shown to be functional in this compound biosynthesis. acs.orgacs.org Additionally, a cis-acting methyltransferase domain within the NatC PKS is responsible for the geminal dimethyl moiety. acs.orgacs.org

Enzymatic Logic Governing this compound Synthesis

The enzymatic logic of this compound synthesis involves the sequential action of the NRPS/PKS machinery, incorporating specific precursor molecules and performing a series of catalytic reactions. acs.orgnih.govacs.orgresearchgate.netresearchgate.net

Role of 3-Formamidosalicylic Acid Moiety as a Precursor

A conserved feature of neoantimycins and related antimycin-type depsipeptides is the presence of a 3-formamidosalicylic acid (3-FAS) moiety linked via an amide bond. acs.orgacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netcam.ac.uknih.govnih.gov This moiety serves as a crucial starter unit for the hybrid NRPS/PKS assembly line. acs.orgacs.orgresearchgate.netresearchgate.netnih.govnih.gov The biosynthesis of 3-FAS itself involves a dedicated set of enzymes, and its incorporation into the growing depsipeptide chain is mediated by the NRPS machinery. acs.orgacs.orgresearchgate.netnih.gov Interestingly, studies have shown that the this compound NRPS-PKS system can also accept alternative starter units, such as 3-hydroxybenzoate (3-HBA), leading to the production of this compound analogs like the unantimycins. researchgate.netcam.ac.uknih.govnih.gov This indicates a degree of flexibility in the starter unit recognized by the biosynthetic machinery. nih.gov

Investigation of Promiscuity in Megasynthases

Investigations into the substrate specificity of the this compound megasynthases, particularly the adenylation (A) domains of the NRPS modules, have revealed instances of promiscuity. acs.orgresearchgate.net For example, the A2 domain of NatB can activate and load different α-keto acids, including pyruvate, 3-methyl-2-oxobutanoic acid, and 3-methyl-2-oxopentanoic acid. acs.org This promiscuity in substrate recognition by the megasynthases contributes to the structural diversity observed among this compound analogs. acs.orgresearchgate.net ATP/PPi exchange assays have been used to verify the substrate specificity of the NRPS adenylation domains within the this compound BGC. acs.orgresearchgate.net

Heterologous Expression Systems for this compound Production

To facilitate the study and engineering of this compound biosynthesis, heterologous expression systems have been developed. acs.orgnih.govresearchgate.netresearchgate.netrsc.org These systems involve transferring the this compound BGC into a different host organism, typically a more genetically tractable Streptomyces species. acs.orgnih.govresearchgate.netresearchgate.netrsc.org Using techniques such as cosmid expression and CRISPR/Cas-based genome editing, researchers have constructed heterologous expression strains capable of producing neoantimycins. acs.orgnih.govresearchgate.netresearchgate.netrsc.org Streptomyces albus J1074 has been utilized as a heterologous host due to its rapid growth and available genetic tools. acs.orgrsc.org Heterologous expression allows for the manipulation of the BGC and the production of this compound analogs that may be difficult to obtain from the native producer or through chemical synthesis. acs.orgresearchgate.netescholarship.orgrsc.orgescholarship.org This approach is valuable for both understanding the biosynthetic pathway and generating novel compounds for potential therapeutic applications. acs.orgnih.govacs.orgresearchgate.netresearchgate.netescholarship.orgrsc.orgescholarship.org

Construction of Production Strains in Streptomyces Species

The identification and characterization of the this compound biosynthetic gene cluster (BGC) have facilitated the construction of heterologous expression strains in various Streptomyces species. nih.govacs.orgresearchgate.netacs.org This approach allows for the production and engineering of neoantimycins and their analogs in more tractable hosts compared to the native producers. nih.govacs.orgacs.org For instance, heterologous expression strains for this compound production have been successfully constructed in at least two different Streptomyces species using techniques such as cosmid expression. nih.govacs.orgresearchgate.netacs.org Streptomyces albus J1074 has been utilized as a heterologous production platform due to its rapid growth and the availability of genome editing tools. acs.org Introducing the this compound gene cluster (natA-G) into S. albus J1074 by conjugative transfer resulted in a strain capable of producing all six previously isolated neoantimycins from the native producer, Streptomyces orinoci, at comparable titers. acs.org

Data Table 1: Heterologous this compound Production in Streptomyces albus J1074

| Strain | Genetic Modification | This compound Production | Notes | Source |

| S. albus J1074 | Introduction of natA-G via conjugative transfer | Production of all six neoantimycins | Titers comparable to native producer | acs.org |

Application of CRISPR/Cas-Based Genome Editing

CRISPR/Cas-based genome editing has become a powerful tool for manipulating the genomes of Streptomyces species, including for the study and engineering of secondary metabolite biosynthesis. nih.govresearchgate.netacs.orgnih.gov This technology enables precise modifications to the this compound BGC, facilitating the characterization of gene functions and the generation of engineered strains. nih.govresearchgate.netacs.orgnih.gov For example, CRISPR/Cas9 has been employed to create unmarked heterologous hosts for this compound production. acs.org In one study, the antC gene in the antimycin BGC of S. albus J1074 was replaced with natB using CRISPR/Cas9, followed by the insertion of natCDEFG to generate an engineered strain. acs.org This demonstrates the utility of CRISPR/Cas systems in engineering Streptomyces strains for targeted modifications within biosynthetic pathways. nih.govresearchgate.netacs.orgnih.gov

Precursor-Directed Biosynthesis of this compound Derivatives

Precursor-directed biosynthesis (PDB) is a strategy that leverages the substrate promiscuity of biosynthetic enzymes to incorporate non-native building blocks, leading to the generation of novel "unnatural" product analogs. acs.orgresearcher.life This approach has been successfully applied to the this compound biosynthetic pathway to create a diverse array of derivatives. acs.orgresearcher.lifeacs.org By supplementing fermentation media with structural analogs of natural precursors, researchers can guide the NRPS/PKS machinery to produce modified neoantimycins. acs.orgresearcher.lifeacs.org This method has proven effective in generating this compound derivatives with potentially altered biological activities. acs.orgresearcher.lifeacs.org

Engineering Chassis Hosts for Analog Production

Engineering chassis hosts, particularly Streptomyces species, is crucial for the efficient production of this compound analogs through precursor-directed biosynthesis. researchgate.netresearchgate.netresearchgate.net These engineered strains can be optimized to better incorporate supplied precursors or to endogenously produce modified starter units. researchgate.netresearchgate.netresearchgate.net For instance, selective production of unantimycins B and C was achieved by engineering a chassis host. researchgate.netresearchgate.net This involved manipulating the host's metabolic pathways to favor the utilization of 3-hydroxybenzoate (3-HBA) as a starter unit instead of the typical 3-FAS. researchgate.netresearchgate.net Such engineering efforts enhance the yield and specificity of analog production, facilitating their isolation and characterization. researchgate.netresearchgate.netresearchgate.net

Unantimycin Analogs and Their Biosynthetic Origin

Unantimycins are a group of this compound analogs that feature an unusual 3-hydroxybenzoate (3-HBA) moiety instead of the conserved 3-formamidosalicylate (3-FAS) found in typical antimycin-type depsipeptides. researchgate.netresearchgate.netresearchgate.netnih.gov Unantimycin B, for example, was discovered from Streptomyces conglobatus and its biosynthesis was found to be directed by the this compound NRPS-PKS machinery, initiated with 3-HBA as the starter unit. researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net Research has shown that the production of unantimycins is correlated with the activity of a chorismatase homolog, the nat-hyg5 gene, which generates 3-HBA from chorismate. researchgate.netresearchgate.netresearchgate.netnih.gov This highlights a variation in the starter unit utilized by the biosynthetic machinery, leading to structural diversity within the this compound family. researchgate.netresearchgate.netresearchgate.netnih.gov

Data Table 2: Starter Units in this compound and Unantimycin Biosynthesis

| Compound Family | Typical Starter Unit | Alternative Starter Unit | Enzyme Involved in Alternative Pathway | Source |

| Neoantimycins | 3-Formamidosalicylate (3-FAS) | - | - | researchgate.netresearchgate.netnih.gov |

| Unantimycins | - | 3-Hydroxybenzoate (3-HBA) | Chorismatase homolog (nat-hyg5) | researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov |

Directed Accumulation and Bioengineering Strategies

Directed accumulation of neoantimycins and their derivatives can be achieved through various bioengineering strategies, including genetic manipulation of precursor biosynthesis and optimization of fermentation conditions. acs.orgresearcher.liferesearchgate.net By reconstructing the precursor supply in the this compound biosynthetic pathway, researchers have successfully increased the production and targeted accumulation of specific derivatives, such as unantimycin B. researchgate.net This can involve deleting genes essential for the biosynthesis of the native starter unit (3-FAS) and introducing genes that enhance the production of alternative precursors like 3-HBA. researchgate.net For example, deleting the natO gene, which is involved in 3-FAS biosynthesis, and introducing a highly expressed chorismatase gene led to a significant increase in unantimycin B production in a Streptomyces conglobatus strain. researchgate.net Such strategies facilitate the isolation and study of specific this compound analogs with desired properties. acs.orgresearcher.liferesearchgate.net

Data Table 3: Impact of Genetic Manipulation on Unantimycin B Production

| Strain Modification | Unantimycin B Production (approximate) | Fold Improvement (compared to ΔnatO mutant) | Source |

| ΔnatO mutant | 12.8 mg/L | 1x | researchgate.net |

| ΔnatO mutant + overexpressed chorismatase gene | 40.0 mg/L | >6x | researchgate.net |

Iii. Mechanisms of Action and Cellular Biology of Neoantimycin

Modulation of Oncogenic Proteins

Neoantimycin and its analogs have been identified as effective regulators of oncogenic proteins, specifically GRP78/BiP and K-Ras nih.govacs.orgresearchgate.netresearchgate.net. This modulation contributes to their observed anti-cancer activities researchgate.netfrontiersin.org.

GRP78/BiP Regulation

Glucose-regulated protein 78 (GRP78), also known as Binding Immunoglobulin Protein (BiP), is a molecular chaperone primarily located in the endoplasmic reticulum (ER) frontiersin.org. GRP78 plays a critical role in protein folding and also regulates the unfolded protein response (UPR) frontiersin.org. Overexpression of GRP78 is often observed in malignant cells and contributes to cancer cell survival, proliferation, and resistance to chemotherapy frontiersin.orgfrontiersin.orgsci-hub.se. This compound and its analogs, including prunustatin A, JBIR-04, and JBIR-05, have been shown to down-regulate GRP78 expression researchgate.netfrontiersin.orgbeilstein-journals.org. Inhibiting GRP78 expression may be a valuable strategy for overcoming drug resistance in cancer treatment frontiersin.org.

K-Ras Pathway Inhibition

K-Ras is a small GTPase that functions as a molecular switch regulating crucial cellular processes such as growth, proliferation, and differentiation researchgate.netresearchgate.net. Constitutively activated K-Ras is frequently found in various cancers, including pancreatic, colorectal, and lung carcinomas researchgate.net. This compound and its derivatives have been documented as potent inhibitors of oncogenic K-Ras acs.orgresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.orgacs.orgacs.org.

Disruption of K-Ras Protein Localization

For its biological activity, K-Ras must localize to the plasma membrane and form nanoclusters nih.govresearchgate.net. Preventing Ras plasma membrane localization is a strategy to block its oncogenic activity frontiersin.orgresearchgate.net. This compound F (NAT-F) and its derivatives A, G, and H have been reported as exceptionally potent inhibitors of oncogenic K-Ras plasma membrane (PM) localization with low nanomolar IC50 values ranging from 3 to 10 nM frontiersin.orgresearchgate.netfrontiersin.org. This disruption of K-Ras localization is considered a key factor in the inhibition of cancer cells by this compound A nju.edu.cn.

Blocking of Ras/Mek/Erk Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a crucial signaling cascade involved in cell growth and differentiation, often dysregulated in cancer cellsignal.comaging-us.com. Activation of this pathway involves a series of protein kinases, including MEK1/2 and ERK, downstream of Ras cellsignal.com. Research indicates that this compound A blocks the Ras/Mek/Erk signaling pathway nju.edu.cn. This blockage is considered one of the important factors contributing to the inhibitory effect of this compound A on triple-negative breast cancer cells nju.edu.cn. The MAPK/ERK signaling pathway, which includes ERK, is also involved in the anti-cancer activity of NAT-F in non-small cell lung cancer cells frontiersin.orgnih.gov.

Induction of Apoptosis in Cancer Cell Lines

This compound and its analogs have demonstrated the ability to induce apoptosis in various cancer cell lines frontiersin.orgnih.govresearchgate.net. For instance, this compound F (NAT-F) induces apoptosis in human non-small cell lung cancer (NSCLC) cells frontiersin.orgnih.govresearchgate.net. This induction of apoptosis is considered a major mechanism by which these anti-tumor agents exert their effects frontiersin.orgnih.gov. NATs have been shown to induce typical apoptosis in human colon cancer cells, characterized by nuclear shrinkage, DNA fragmentation, and chromatin condensation frontiersin.org.

Data on Apoptosis Induction by NAT-F in NSCLC Cells:

| Cell Line | Effect Observed |

| PC9 (NSCLC) | Increased apoptotic nuclei, supported by Annexin-V/PI staining nih.gov. Up-regulation of pro-apoptotic protein Bax and down-regulation of anti-apoptotic proteins Bcl-2, Mcl-1, and Bcl-xL, leading to cytochrome c release and activation of caspase-9 and -3 frontiersin.orgnih.govresearchgate.netnih.gov. Increased PARP cleavage frontiersin.org. |

| H1299 (NSCLC) | Increased apoptotic nuclei, supported by Annexin-V/PI staining nih.gov. Up-regulation of pro-apoptotic protein Bax and down-regulation of anti-apoptotic proteins Bcl-2, Mcl-1, and Bcl-xL, leading to cytochrome c release and activation of caspase-9 and -3 frontiersin.orgnih.govresearchgate.netnih.gov. Increased PARP cleavage frontiersin.org. |

| HCT-8 (Human Colon Cancer) | Increased percentage of apoptotic cells (from 7.2 ± 1.1 to 25.9 ± 0.7%) after treatment with compound 7 frontiersin.org. Nuclear shrinkage, DNA fragments, and chromatin condensation observed with DAPI staining frontiersin.org. |

NAT-F also significantly increases the production of reactive oxygen species (ROS) and induces DNA damage in NSCLC cells, contributing to apoptosis frontiersin.orgnih.govresearchgate.net. Loss of mitochondrial membrane potential (MMP) is markedly induced by NAT-F, indicating mitochondrial dysfunction contributes to the apoptosis process frontiersin.orgnih.govresearchgate.net.

Cell Cycle Arrest Mechanisms

This compound F (NAT-F) has been shown to induce cell cycle arrest in cancer cells frontiersin.orgnih.govresearchgate.net. Cell cycle deregulation is a hallmark of cancer, and inducing cell cycle arrest is a significant approach to inhibit cancer growth and proliferation nih.gov. NAT-F induces cell cycle arrest at the S phase in PC9 cells and at the G0/G1 phase in H1299 cells frontiersin.orgnih.govresearchgate.net.

This cell cycle arrest involves the regulation of key proteins, including cyclinD1, cyclinE1, cyclinB1, CDK2, and CDK4 frontiersin.orgnih.govresearchgate.net. Specifically, NAT-F treatment leads to a dose-dependent down-regulation of cyclin B1 in both PC9 and H1299 cells frontiersin.orgnih.gov. In PC9 cells, a modest down-regulation in cyclinD1 and CDK4 protein levels was observed after NAT-F treatment frontiersin.orgnih.gov.

DNA damage at the G1 or S phase can lead to cell cycle arrest mediated by the Chk1/Cdc25A pathway frontiersin.org. In lung cancer cells treated with NAT-F, increased levels of phosphorylated Chk1 and significantly decreased levels of Cdc25A were observed, indicating the involvement of the Chk1/Cdc25A pathway in regulating the DNA damage response frontiersin.org.

Mitochondria-Dependent Apoptotic Pathway Activation

The mitochondria-dependent apoptotic pathway, also known as the intrinsic pathway, is a critical route through which this compound F induces cell death in cancer cells. This pathway is characterized by a series of events involving mitochondrial dysfunction and the activation of caspases. nih.govfrontiersin.org

Loss of Mitochondrial Membrane Potential

A key early event in the mitochondria-dependent apoptotic pathway is the disruption of the mitochondrial membrane potential (MMP). This compound F treatment has been observed to induce a significant decrease in MMP in a concentration-dependent manner in NSCLC cells. nih.govresearchgate.netnih.govfrontiersin.org This loss of MMP is considered a hallmark of early apoptosis. nih.govfrontiersin.org

Regulation of Pro-apoptotic and Anti-apoptotic Proteins (Bax, Bcl-2, Mcl-1, Bcl-xL)

This compound F influences the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, which are pivotal regulators of mitochondrial membrane permeability. nih.govfrontiersin.org Research indicates that NAT-F treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of anti-apoptotic proteins, including Bcl-2, Mcl-1, and Bcl-xL, in a concentration-dependent manner in NSCLC cells. nih.govresearchgate.netnih.govfrontiersin.orgfigshare.com This modulation favors the induction of apoptosis. nih.govfrontiersin.org

Cytochrome c Release and Caspase Activation

The altered balance of Bcl-2 family proteins and the loss of MMP contribute to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govfrontiersin.org The release of cytochrome c is a critical step that initiates the caspase cascade, a series of proteolytic events that execute the apoptotic program. nih.govfrontiersin.orgberkeley.edu this compound F treatment has been shown to increase the expression of cytochrome c in the cytoplasm. nih.govfrontiersin.org This is followed by the sequential activation of caspase-9 and caspase-3, key executioner caspases in the intrinsic pathway. nih.govresearchgate.netnih.govfrontiersin.org

PARP Cleavage

Poly (ADP-ribose) polymerase (PARP) is a nuclear protein that is cleaved by activated caspases, particularly caspase-3, during apoptosis. nih.govfrontiersin.orgmdpi.com PARP cleavage is considered another hallmark of apoptosis. nih.govfrontiersin.org Studies have demonstrated that this compound F treatment results in an obvious increase in cleaved PARP in a dose-dependent manner in NSCLC cells, further confirming the activation of the caspase cascade and the induction of apoptosis via the mitochondrial pathway. nih.govresearchgate.netfrontiersin.org

Involvement of MAPK Signaling Pathways (JNK, p38, ERK)

Mitogen-activated protein kinase (MAPK) signaling pathways, including JNK, p38, and ERK, play crucial roles in regulating various cellular processes, including proliferation, differentiation, and apoptosis. nih.govthermofisher.comkegg.jpcreativebiolabs.net this compound F has been found to activate the MAPK signaling pathway in NSCLC cells. nih.govresearchgate.netnih.govfrontiersin.org Specifically, NAT-F treatment enhanced the phosphorylation of p38 and JNK in a concentration-dependent manner. nih.gov Conversely, the level of phosphorylated ERK1/2 was decreased compared to control groups. nih.gov These findings suggest that the modulation of MAPK pathways, particularly the activation of pro-apoptotic JNK and p38 and the suppression of pro-survival ERK, is involved in the anti-cancer activity of this compound F and its induction of mitochondria-dependent apoptosis. nih.govfrontiersin.org

Data Table: Effects of this compound F on Apoptotic and Signaling Proteins in NSCLC Cells (Illustrative based on findings)

| Protein Target | Effect of this compound F Treatment (Trend) | Related Pathway |

| Mitochondrial Membrane Potential (MMP) | Decreased (Loss) | Mitochondria-Dependent Apoptosis |

| Bax | Increased (Upregulation) | Mitochondria-Dependent Apoptosis |

| Bcl-2 | Decreased (Downregulation) | Mitochondria-Dependent Apoptosis |

| Mcl-1 | Decreased (Downregulation) | Mitochondria-Dependent Apoptosis |

| Bcl-xL | Decreased (Downregulation) | Mitochondria-Dependent Apoptosis |

| Cytochrome c (cytoplasm) | Increased (Release from mitochondria) | Mitochondria-Dependent Apoptosis |

| Cleaved Caspase-9 | Increased (Activation) | Mitochondria-Dependent Apoptosis |

| Cleaved Caspase-3 | Increased (Activation) | Mitochondria-Dependent Apoptosis |

| Cleaved PARP | Increased (Cleavage) | Mitochondria-Dependent Apoptosis |

| Phosphorylated JNK | Increased (Activation) | MAPK Signaling Pathway |

| Phosphorylated p38 | Increased (Activation) | MAPK Signaling Pathway |

| Phosphorylated ERK1/2 | Decreased (Suppression) | MAPK Signaling Pathway |

| DNA Damage | Increased | DNA Damage Induction |

| Reactive Oxygen Species (ROS) | Increased | DNA Damage Induction, MAPK Activation |

Note: This table summarizes observed trends based on research findings, primarily in NSCLC cell lines PC9 and H1299. Specific magnitudes of change are concentration-dependent and vary by cell line.

Intracellular Distribution and Localization Studies

Studies investigating the intracellular distribution and localization of this compound have revealed distinct patterns compared to its 9-membered counterpart, antimycin. nih.govescholarship.org The intracellular enrichment and distribution of this compound are influenced by its potency, specific protein targets, and lipophilic properties. nih.gov Research utilizing techniques such as Stimulated Raman Scattering (SRS) microscopy has provided insights into the behavior of this compound within live cancer cells. researchgate.netnih.gov These studies suggest a complex interplay between this compound, its protein targets, and lipid-rich regions within the cell. nih.gov

While antimycin has been shown to primarily localize in the endoplasmic reticulum (ER), despite having known protein targets in various cellular organelles, a different intracellular localization has been observed for the 15-membered this compound. nih.govescholarship.org The specific localization patterns of this compound can vary and may correlate with different cellular compartments, such as the ER and lipid channels. nih.gov

Differentiation from Other Antimycin-Type Depsipeptides

This compound, as a 15-membered ring depsipeptide, exhibits differences in its mechanisms of action and cellular biology when compared to other antimycin-type depsipeptides, particularly the 9-membered antimycin analogs. researchgate.netnih.govnih.gov While both classes share a common structural skeleton and are derived from a 3-formamidosalicylate precursor, variations in ring size contribute to distinct biological activities and molecular targeting. researchgate.netnih.govandrewslab.ca

Neoantimycins have been identified as effective regulators of the oncogenic proteins GRP78/BiP and K-Ras. researchgate.netresearchgate.netwhiterose.ac.uk GRP78 is a molecular chaperone in the ER that plays a role in protein folding and confers resistance to chemotherapy and hypoglycemic stress. researchgate.netnih.gov Neoantimycins have been demonstrated to inhibit the expression of GRP-78. researchgate.netnih.gov Additionally, neoantimycins are potent inhibitors of K-Ras plasma membrane localization. researchgate.netwhiterose.ac.ukacs.org K-Ras is a GTPase that regulates cell growth and proliferation, and inhibiting its localization to the plasma membrane can block its oncogenic activity. researchgate.net

Distinct Mechanisms Compared to 9-membered Antimycin Analogs

Compared to the well-studied 9-membered antimycin analogs, the molecular mechanisms by which the ring-expanded this compound inhibits cancer cell growth are less extensively characterized, and a direct protein target for this compound has not been definitively identified. nih.gov

While the inhibitory activity of K-Ras plasma membrane localization is shared between antimycins and neoantimycins, neoantimycins lack the inhibitory activity against Bcl-xL, an anti-apoptotic protein that is a known target of 9-membered antimycins. researchgate.netnih.gov Antimycin A, a prominent 9-membered analog, is known to inhibit mitochondrial electron transport chain by binding to the Qi site of cytochrome c reductase. wikipedia.orgresearchgate.nettoku-e.com This inhibition disrupts the Q-cycle and the entire electron transport chain, impairing ATP production. wikipedia.org Antimycin A also induces cancer cell apoptosis by inhibiting Bcl-2/Bcl-xL related antiapoptotic proteins, a mechanism independent of its respiratory inhibitory activity. researchgate.netescholarship.orgnih.gov

The differences in ring size between this compound (15-membered) and antimycin (9-membered) are associated with different subcellular localizations and proposed distinct modes of action. nih.govnih.gov For instance, deformylation of 18-membered antimycin-type depsipeptides did not significantly reduce their inhibitory activity, suggesting different modes of action compared to the 15-membered compounds like this compound, whose anti-cancer activity is dependent on the N-formyl moiety. nih.govescholarship.org

The following table summarizes some of the key differences in reported activities and targets between this compound and 9-membered Antimycin analogs:

| Feature | This compound (15-membered) | 9-membered Antimycin Analogs |

| Intracellular Localization | Different compared to 9-membered antimycin nih.govescholarship.org | Primarily Endoplasmic Reticulum nih.govescholarship.org |

| K-Ras PM Localization | Inhibits researchgate.netwhiterose.ac.ukacs.org | Inhibits researchgate.net |

| GRP-78 Expression | Inhibits researchgate.netnih.gov | Not typically associated |

| Bcl-xL Inhibition | Lacks this activity researchgate.netnih.gov | Inhibits researchgate.netescholarship.orgnih.gov |

| Mitochondrial ETC | Not the primary reported mechanism | Inhibits Cytochrome c Reductase wikipedia.orgresearchgate.nettoku-e.com |

| N-formyl moiety | Activity dependent on this group nih.govescholarship.org | Deformylation may not significantly decrease activity in 18-membered analogs nih.gov |

Iv. Synthetic Methodologies and Structure Activity Relationship Sar Studies of Neoantimycin and Analogs

Total Synthesis Approaches for Neoantimycin

The total synthesis of this compound, a complex 15-membered tetralactone depsipeptide, represents a formidable challenge in organic chemistry. Researchers have devised elegant strategies to construct its sterically congested core and install its numerous stereocenters with high fidelity.

A pivotal moment in the study of this molecule was the first total synthesis of this compound, which successfully utilized an intramolecular transesterification strategy to construct the 15-membered tetralactone core. This approach addressed the significant challenge of forming the large, sterically hindered macrolactone ring. The synthesis plan involved the late-stage introduction of the gem-dimethyl groups at the C11 position, which simplified the cyclization precursor. The key cyclization step was achieved through a metal salt-mediated intramolecular transesterification of a β-keto ester precursor. This method proved effective as it proceeds under mild conditions, which is critical for minimizing the risk of epimerization at other sensitive stereogenic centers within the molecule.

The general strategy involved preparing a linear precursor containing the necessary amino acid and hydroxy acid fragments. This precursor was then induced to cyclize, forming the macrocycle through the creation of an ester bond. This transesterification approach has become a cornerstone for accessing the complex architecture of this compound and its analogs.

Beyond providing a synthetic route to the natural product, total synthesis has been instrumental in unequivocally confirming the absolute stereochemistry of this compound. While initial stereochemical assignments were made based on spectroscopic analysis and degradation studies, total synthesis provided the ultimate proof. By synthesizing a molecule with a precisely defined arrangement of all stereocenters and comparing its spectroscopic data (such as ¹H and ¹³C NMR) and optical rotation with those of the natural product, chemists could verify the initial assignments. The successful synthesis of this compound that matched the natural sample's properties served as a definitive confirmation of its complex three-dimensional structure. This process is also crucial for the synthesis of its analogs, where the stereochemistry is often presumed to be identical to that of the parent this compound.

The development of synthetic routes to this compound has paved the way for the synthesis of its analogs, which are invaluable for structure-activity relationship studies.

Isothis compound: Isothis compound is a naturally occurring analog and was the first member of the antimycin family reported to lack the macrolide core. Its total synthesis was undertaken to confirm its stereochemistry and to provide material for biological testing. Assuming its biosynthesis follows a similar pathway to this compound, chemists presumed it shared the same stereochemical configuration. The total synthesis was successfully achieved using building blocks from the chiral pool, and a comparison of the spectroscopic data between the synthetic and natural samples confirmed the presumed stereochemistry.

SW-163A: SW-163A is another important naturally occurring analog of this compound that has been isolated and studied for its biological activities, including immunosuppressive effects. While its total synthesis is a subject of interest for providing access to this specific analog, detailed synthetic routes are not as widely documented in seminal literature as that of the parent compound. However, the established synthetic strategies for this compound provide a clear blueprint for how the synthesis of SW-163A could be approached, likely involving similar fragment couplings and macrocyclization techniques. The availability of such analogs, whether through isolation or synthesis, is critical for probing the biological importance of different structural motifs within the this compound scaffold.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are essential for identifying the key structural features of this compound that are responsible for its potent anti-cancer activity. By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting analogs, researchers can build a comprehensive understanding of its pharmacophore.

One of the most critical structural features for the bioactivity of this compound is the N-formyl group attached to the 3-aminosalicylate moiety. SAR studies have unequivocally demonstrated that this group is essential for its anti-cancer properties. Chemical removal of the N-formyl group to produce deformylated this compound results in a dramatic loss of cytotoxicity. In cellular assays, while this compound exhibits potent growth inhibition, its deformylated analog shows no significant activity even at high concentrations. This finding highlights that the 3-formamidosalicylate unit is a key pharmacophore responsible for the potent biological effects observed in this class of compounds.

Table 1: Effect of N-formyl Group on this compound Activity

| Compound | Modification | Resulting Activity | Reference |

|---|---|---|---|

| This compound | N-formyl group present | Potent anti-cancer activity |

Modifications to the 15-membered macrolactone core have revealed other important structural determinants for this compound's activity.

C-11 Modification: The hydroxyl group at the C-11 position has been a target for modification. Studies have shown that the anti-cancer activity of this compound is less sensitive to changes at this position compared to the N-formyl group. For instance, esterification of the C-11 hydroxyl or its oxidation to a ketone resulted in only a slight decrease in bioactivity, indicating that this position is not as critical for the compound's cytotoxic effects and can be modified, for example, to attach imaging tags without abolishing its primary activity.

C-1 Hydroxyl Group: In contrast to the C-11 position, the functionality at the C-1 position plays a more significant role. SAR studies comparing this compound analogs with a hydroxyl group at C-1 versus those with a keto group have shown that the reduced (hydroxyl) form exhibits considerably enhanced anti-cancer activity. Analogs with a C-1 hydroxyl group displayed several-fold higher potency against drug-resistant cancer cell lines compared to their C-1 keto counterparts.

Alkyl Substitution: The nature of the alkyl side chains within the macrolactone ring also influences the biological activity. For instance, a longer alkyl substitution at the C-32 position has been shown to play a key role in enhancing the anti-cancer effect. Comparisons between analogs with different alkyl groups (e.g., isobutyl vs. sec-butyl) revealed that variations in this side chain lead to observable differences in cytotoxicity, with certain substitutions providing a multi-fold increase in potency against drug-resistant cancer cells.

Table 2: Impact of Macrolactone Modifications on this compound Analog Activity

| Modification Site | Structural Change | Impact on Anti-cancer Activity | Reference |

|---|---|---|---|

| C-11 | Oxidation of hydroxyl to ketone | Slight decrease in activity | |

| C-1 | Reduction of keto to hydroxyl | Considerable increase in activity |

These SAR studies provide a detailed roadmap for the rational design of future this compound-based anti-cancer agents, suggesting that while the N-formyl group is indispensable, modifications at the C-1 and C-32 positions of the macrolactone ring are promising strategies for optimizing potency.

Influence of C1-hydroxyl and C9-isobutyl on Antiproliferation

Structure-activity relationship (SAR) studies have identified key functional groups on the this compound scaffold that are critical for its antiproliferative activity. Specifically, the hydroxyl group at the C-1 position and the isobutyl group at the C-9 position have been shown to contribute significantly to the compound's cytotoxicity against cancer cells. nih.gov

Research comparing this compound analogs with a ketone at C-1 versus those with a hydroxyl group at the same position demonstrates the importance of this hydroxyl moiety. For instance, analogs with a C-1 hydroxyl group displayed 1.2 to 13-fold higher in vitro activity against cancer cell lines compared to their C-1 keto counterparts. This indicates that the reduction of the C-1 keto group to a hydroxyl group considerably enhances the anticancer effect. nih.gov

Similarly, the nature of the alkyl substitution at the C-9 position (biosynthetically derived from different amino acid precursors) influences cytotoxic activity. Analogs featuring a C-9 isobutyl group, such as this compound A and F, consistently show potent antiproliferation. When the R¹ group at this position is substituted by a methyl group, a notable enhancement in cytotoxic activities is observed, particularly against drug-resistant cancer cells. For example, the activity difference between certain analogs showed a 2 to 13-fold increase, highlighting the contribution of this alkyl substitution to cytotoxicity. nih.gov

Correlation between Structure and K-Ras Modulatory Properties

Neoantimycins have been identified as potent inhibitors of the GTPase K-Ras by preventing its localization to the plasma membrane, a critical step for its oncogenic activity. nih.govresearchgate.net This inhibition occurs at nanomolar concentrations (IC50 values of 3–10 nM). nih.gov SAR studies have revealed that the N-formyl amino-salicylamide moiety is a crucial pharmacophore for this K-Ras modulatory activity. nih.gov

This specific structural feature is relatively rare in natural products, being largely restricted to neoantimycins and the related antimycin and respirantin (B1256721) families. The presence of the N-formyl group on the aminosalicylic acid side chain is a sensitive site for bioactivity. Removal or modification of this group can lead to a significant loss of cytotoxicity and K-Ras inhibitory function. nih.gov This underscores the direct correlation between the N-formyl amino-salicylamide structure and the ability of neoantimycins to disrupt oncogenic K-Ras signaling, which is implicated in a large percentage of pancreatic, colorectal, and lung cancers. nih.gov

SAR Against Drug-Resistant Cancer Cells

A significant aspect of this compound research is its efficacy against drug-resistant cancer cells, a major challenge in clinical oncology. Several this compound analogs have demonstrated potent cytotoxicity against cancer cell lines that overexpress P-glycoprotein (P-gp), a key mediator of multidrug resistance. researchgate.net

SAR studies indicate that specific structural features enhance this activity. The presence of a C-1 hydroxyl group, a C-9 isobutyl group, and the N-formyl residue are collectively important for potent antiproliferation against drug-resistant colon and gastric cancer cells. nih.gov Notably, some optimized this compound analogs, such as compounds 4, 7, and 8 from one study, exhibited extraordinarily potent antiproliferative activity (5.2 to 33.5-fold higher) in drug-resistant cell lines compared to their drug-sensitive counterparts. nih.gov This suggests that neoantimycins may overcome P-gp-mediated drug efflux, making them promising candidates for treating resistant tumors. researchgate.net

The table below summarizes the cytotoxic activities (IC50 values) of various this compound analogs against sensitive and drug-resistant cancer cell lines, illustrating the SAR principles discussed.

| Compound | HCT-8 (Colon Cancer) | HCT-8/T (Drug-Resistant) | SGC-7901 (Gastric Cancer) | SGC-7901/T (Drug-Resistant) |

| This compound H (3) | 22.5 ± 2.1 nM | 10.8 ± 1.3 nM | 10.1 ± 1.1 nM | 1.5 ± 0.2 nM |

| This compound I (4) | 28.7 ± 2.5 nM | 12.5 ± 1.4 nM | 15.2 ± 1.5 nM | 2.1 ± 0.2 nM |

| This compound A (7) | 18.7 ± 1.9 nM | 2.5 ± 0.3 nM | 8.7 ± 0.9 nM | 1.6 ± 0.2 nM |

| This compound F (8) | 20.1 ± 2.0 nM | 3.2 ± 0.4 nM | 10.5 ± 1.2 nM | 1.8 ± 0.2 nM |

| Cisplatin (B142131) | 2.8 ± 0.3 µM | 20.5 ± 2.1 µM | 3.5 ± 0.4 µM | 25.7 ± 2.8 µM |

| Taxol | 15.2 ± 1.5 nM | 510.2 ± 45.3 nM | 20.3 ± 2.1 nM | 680.5 ± 70.4 nM |

| Data sourced from a study on neoantimycins against drug-resistant cancer cells. nih.gov |

Development of this compound Derivatives for Enhanced Activity

Efforts to enhance the therapeutic potential of neoantimycins have focused on the generation of novel derivatives through biosynthetic and synthetic methods. rsc.org Techniques such as precursor-directed biosynthesis and enzymatic conversions have been successfully employed to create new analogs with improved and selective cytotoxicity. nih.gov

One approach involves using ketoreductase enzymes to specifically convert C-1 keto neoantimycins into their more active C-1 hydroxyl counterparts. nih.gov Another strategy, precursor-directed biosynthesis, has led to the accumulation of new derivatives that show significant and selective cytotoxicity against colorectal cancer cells with K-ras mutations, with IC50 values ranging from 40 nM to 3.5 µM. These bioengineering and synthetic approaches are crucial for optimizing the this compound scaffold to develop compounds with superior anticancer profiles. rsc.org

Chemical Derivatization for Imaging and Bioactivity Retention

To study the intracellular behavior and distribution of this compound, chemical derivatization has been employed to create fluorescent probes. mdpi.comnih.gov These probes are essential tools for bioimaging, allowing for the visualization of the compound within living cells. bioimagingtech.comnih.gov

A key challenge in this process is to attach a fluorescent tag or other imaging moiety without compromising the compound's biological activity. One successful strategy involved the esterification of the C-11 hydroxyl group of this compound with a phenyl-diyne carboxylic acid. While this modification resulted in a slight decrease in bioactivity, the resulting derivative retained significant anticancer effects and was suitable for imaging analysis. This demonstrates that the C-11 position is a viable site for modification to create imaging probes, although the N-formyl group remains critical for the compound's primary anticancer activity.

Potential for Antibody-Drug Conjugate (ADC) Development

Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. precisepeg.com The high potency of this compound analogs, with IC50 values in the nanomolar and even picomolar range, makes them attractive candidates for use as ADC payloads. rsc.org

A successful ADC payload must be exceptionally potent, as only a small amount of the drug is delivered to the target cancer cell. adcreview.comsamsungbiologics.com The demonstrated ability of certain this compound derivatives to exert cytotoxic effects at very low concentrations, especially against chemoresistant cancers, aligns well with this requirement. nih.govrsc.org While specific ADCs using this compound have not yet been extensively reported in the literature, its structural features and high cytotoxicity suggest a strong potential for this application. Future research may focus on identifying suitable linkers and conjugation strategies to attach this compound derivatives to tumor-targeting antibodies, potentially creating a new generation of highly selective and effective cancer therapeutics. nih.govnih.govnih.gov

V. Preclinical Research and Therapeutic Potential of Neoantimycin

Anti-cancer Activities in Various Cell Lines

Neoantimycins have shown notable anti-cancer properties in a variety of human tumor cells. nih.gov The proposed mechanisms behind these activities include the mislocalization of the K-Ras protein from the plasma membrane and the downregulation of the oncogenic protein GRP78. nih.gov

Neoantimycin F (NAT-F), a derivative isolated from Streptomyces conglobatus, has exhibited significant anti-proliferative and apoptotic effects in human non-small cell lung cancer (NSCLC) cells. nih.govnih.gov Studies have shown that NAT-F can inhibit the growth of NSCLC cell lines such as PC9 and H1299 in a concentration-dependent manner. nih.govnih.gov

The anti-cancer activity of NAT-F in NSCLC cells is attributed to several mechanisms:

Cell Cycle Arrest: NAT-F induces cell cycle arrest at the S and G0/G1 phases in PC9 and H1299 cells, respectively. nih.govnih.gov

Induction of Apoptosis: The compound triggers apoptosis through a mitochondria-related pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2, Mcl-1, and Bcl-xL. nih.gov This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases-9 and -3. nih.gov

Involvement of Signaling Pathways: The anti-cancer effects of NAT-F in NSCLC cells also involve the c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK) signaling pathways. nih.govnih.gov

Table 1: Effects of this compound F on NSCLC Cell Lines

| Cell Line | Effect | Mechanism |

|---|---|---|

| PC9 | Growth inhibition, Cell cycle arrest (S phase), Apoptosis | Upregulation of Bax, downregulation of Bcl-2 family proteins, activation of caspases, involvement of MAPK signaling pathways. nih.govnih.gov |

| H1299 | Growth inhibition, Cell cycle arrest (G0/G1 phase), Apoptosis | Upregulation of Bax, downregulation of Bcl-2 family proteins, activation of caspases, involvement of MAPK signaling pathways. nih.govnih.gov |

Several this compound derivatives have demonstrated significant cytotoxicity against drug-resistant colon and gastric cancer cells, while showing low toxicity to noncancerous cells. nih.gov For instance, certain neoantimycins exhibited potent anti-proliferative activities against four different cancer cell lines with IC50 values ranging from 1.5 to 522.7 nM, which was stronger than the conventional chemotherapy drugs cisplatin (B142131) and taxol. nih.gov Notably, these compounds were significantly more effective in drug-resistant cell lines, suggesting their potential to overcome clinical drug resistance. nih.gov The mechanism of action in these resistant cells is linked to the downregulation of GRP-78, a protein associated with chemotherapy resistance. nih.gov

While specific studies on the direct activity of this compound against glioblastoma cells are limited, the broader context of natural products and their derivatives in glioblastoma research is an active area. Glioblastoma is the most common and aggressive form of brain cancer, and there is a continuous search for new therapeutic agents. nih.govnih.gov

Nematocidal and Antitumor Activity

Research into the specific nematocidal activity of this compound is not extensively documented. However, related compounds derived from Streptomyces species have shown such properties. For example, Spectinabilin, isolated from Streptomyces sp. DT10, has demonstrated significant nematicidal activity against Caenorhabditis elegans and the southern root-knot nematode Meloidogyne incognita. nih.gov This suggests that actinomycetes are a promising source for natural nematicides, although direct evidence for this compound's efficacy is pending. nih.govmdpi.com

The antitumor activity of this compound is a more established area of its preclinical profile, as detailed in the preceding sections on its effects against various cancer cell lines.

Immunosuppressant Properties

Immunosuppressants are drugs that reduce the activity of the immune system. clevelandclinic.org They are used to prevent the rejection of transplanted organs and to treat autoimmune diseases. clevelandclinic.org Some derivatives of this compound, such as SW-163A and B, isolated from Streptomyces sp. SNA15896, have been reported to exert immunosuppressive activities in vitro. nih.gov The long-term use of immunosuppressive therapy can have various side effects, including an increased risk of infections. youtube.com

Q & A

Q. What are the structural characteristics of Neoantimycin, and how do they influence its bioactivity?

this compound features a 15-membered tetraester macrolide ring, distinct from smaller-ring antimycins. Its stereochemistry (1S,2R,5S,6S,14R,15R,17S) is critical for binding oncogenic targets like GRP78/BiP and K-Ras. Structural confirmation relies on NMR, HRESIMS, and stereochemical analyses (e.g., Mosher’s method and ECD spectroscopy) . Researchers should prioritize chiral-pool building blocks for synthetic studies to replicate bioactive configurations .

Q. What experimental models are commonly used to assess this compound’s cytotoxicity?

Standard in vitro models include K-Ras mutant colorectal cancer cell lines (e.g., HCT-116), with IC50 values ranging from 40 nM to 3.5 µM. Methodologies involve MTT assays or CellTiter-Glo for viability measurements, requiring strict adherence to NIH preclinical guidelines (e.g., dose-response curves, triplicate replicates) .

Q. How is this compound biosynthesized in Streptomyces species?

Biosynthesis involves hybrid NRPS-PKS enzymes, with evolutionary parallels to related compounds like JBIR-05. Precursor-directed biosynthesis in Streptomyces conglobatus RJ2 enables derivatization; feeding modified precursors can yield analogs with enhanced selectivity . Researchers should analyze gene clusters (e.g., via CRISPR-Cas9 editing) to explore pathway plasticity .

Advanced Research Questions

Q. What strategies address contradictions in cytotoxicity data across this compound studies?

Discrepancies often arise from variations in cell line genetic backgrounds, assay conditions (e.g., serum concentration), or compound purity. Mitigation strategies:

Q. How can total synthesis resolve stereochemical ambiguities in this compound analogs?

Total synthesis of isothis compound (a this compound analog) confirmed stereochemistry via comparison of synthetic and natural samples using [1]H/[13]C NMR and optical rotation data. Key steps:

Q. What methodologies optimize this compound derivatives for selective cytotoxicity?

Precursor-directed biosynthesis combined with SAR studies can enhance selectivity. For example:

Q. How do evolutionary analyses inform engineering of this compound biosynthetic pathways?

Phylogenetic studies of NRPS-PKS hybrid enzymes reveal natural recombination hotspots. For example:

Q. What statistical frameworks are critical for interpreting preclinical this compound data?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design. For data analysis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.